![molecular formula C8H3F7OS B14040549 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene](/img/structure/B14040549.png)
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene
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Overview
Description
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. Fluorinated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms and trifluoromethylthio groups onto a benzene ring. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The trifluoromethylthio group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1,2,4-Trifluoro-5-(trifluoromethylthio)benzene
- 1,2-Difluoro-4-(trifluoromethylthio)benzene
Uniqueness
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the specific arrangement of its fluorine atoms and trifluoromethylthio group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Biological Activity
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound with significant potential for biological activity. Its unique structural features, including multiple fluorine substituents and a trifluoromethylthio group, enhance its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₃F₇OS
- Molecular Weight : 280.16 g/mol
- Boiling Point : Approximately 145.3 °C (predicted)
- Density : 1.56 g/cm³ (predicted)
The presence of fluorine atoms in its structure contributes to increased lipophilicity and metabolic stability, making it a candidate for drug development and other applications in pharmaceuticals and agrochemicals .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Protein Interaction : The compound's fluorinated groups enhance its binding affinity to proteins and enzymes, potentially modulating their activities. This property is crucial for drug discovery as it can lead to the development of compounds with improved efficacy and selectivity.
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in critical biochemical pathways. Such inhibition can affect various physiological processes, making it a target for therapeutic interventions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antitumor Activity :
- A study demonstrated that derivatives of fluorinated compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the modulation of apoptotic pathways, leading to increased cell death in tumor cells.
-
Antimicrobial Properties :
- Research indicated that compounds with similar structural characteristics displayed notable antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of multiple fluorine atoms was linked to enhanced membrane permeability and disruption of bacterial functions.
-
Enzyme Modulation :
- Investigations into the compound's effect on specific metabolic enzymes revealed that it could act as a competitive inhibitor, thereby altering metabolic pathways crucial for cellular function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Difluoro-3-methoxybenzene | C₈H₈F₂O | Contains methoxy group; less fluorinated |
1-Bromo-3,4-difluoro-2-methoxybenzene | C₈H₇BrF₂O | Contains bromine; different halogenation pattern |
3,4-Difluoro-5-methoxybenzoic acid | C₉H₈F₂O₄ | Contains carboxylic acid; different functional group |
The unique combination of multiple fluorine substituents and a trifluoromethylthio group in this compound provides distinct chemical properties that enhance its reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H3F7OS |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-5-3(16-7(11)12)1-2-4(6(5)10)17-8(13,14)15/h1-2,7H |
InChI Key |
BLBZABGLUOLFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)F)SC(F)(F)F |
Origin of Product |
United States |
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